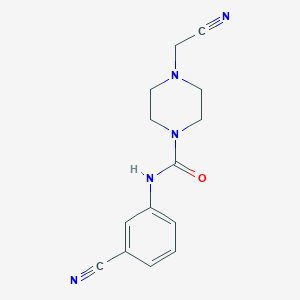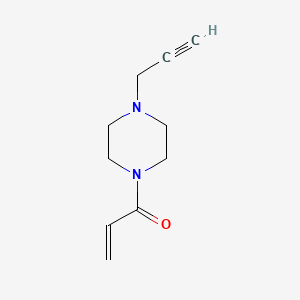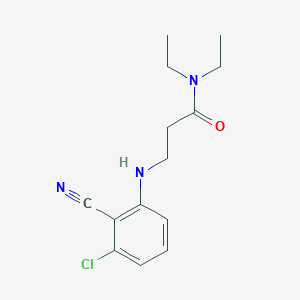
4-(cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide involves its binding to certain receptors in the brain, particularly the serotonin receptors. This binding results in the modulation of neurotransmitter release, leading to changes in neuronal activity. The exact mechanism of action is still being studied, but it is believed that the compound acts as a partial agonist or antagonist of certain receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide has a range of biochemical and physiological effects. It has been found to affect the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to changes in neuronal activity. The compound has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide in lab experiments is its high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, one limitation is that the exact mechanism of action is still being studied, and more research is needed to fully understand the compound's effects.
Future Directions
There are several future directions for the study of 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide. One direction is the development of new drugs for the treatment of neurological disorders based on the compound's high affinity for certain receptors in the brain. Another direction is the study of the compound's effects on other neurotransmitter systems and its potential applications in other fields of scientific research. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on neuronal activity.
Synthesis Methods
The synthesis of 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide involves the reaction of 3-cyanophenylpiperazine with cyanomethyl isocyanate. The resulting compound has a molecular formula of C17H16N6O and a molecular weight of 320.35 g/mol. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide has been studied for its potential applications in various fields of scientific research. It has shown promising results in the fields of neuroscience, pharmacology, and medicinal chemistry. The compound has been found to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
4-(cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-4-5-18-6-8-19(9-7-18)14(20)17-13-3-1-2-12(10-13)11-16/h1-3,10H,5-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEQDJVOACPBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)

![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)

![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)


![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)

![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)